molecular formula C19H15N3 B1504589 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole CAS No. 24113-74-4

2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole

Cat. No. B1504589
CAS RN: 24113-74-4
M. Wt: 285.3 g/mol
InChI Key: UNPZYNIPQHSSLI-UHFFFAOYSA-N
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Description

2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MI-2, and it is a potent inhibitor of the MDM2-p53 protein-protein interaction.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole involves its ability to inhibit the MDM2-p53 protein-protein interaction. This interaction plays a critical role in the regulation of the p53 tumor suppressor pathway. By disrupting this interaction, MI-2 activates the p53 pathway and promotes apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole has a potent effect on cancer cells, inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, MI-2 has been investigated for its potential applications in other areas of research, including neurodegenerative diseases and viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole in lab experiments is its potency and specificity for the MDM2-p53 protein-protein interaction. This compound has been shown to have a high affinity for this interaction, making it an effective tool for studying the p53 pathway. However, one limitation of using MI-2 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole. One area of interest is the development of more potent and specific inhibitors of the MDM2-p53 protein-protein interaction. Another direction is the investigation of MI-2's potential applications in other areas of research, including neurodegenerative diseases and viral infections. Additionally, more research is needed to determine the potential toxic effects of this compound and its suitability for use in clinical trials.

Scientific Research Applications

2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by activating the p53 tumor suppressor pathway. This compound has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiotherapy.

properties

IUPAC Name

2-methyl-1,3-dipyridin-4-ylisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-22-18(14-6-10-20-11-7-14)16-4-2-3-5-17(16)19(22)15-8-12-21-13-9-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPZYNIPQHSSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=C1C3=CC=NC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698558
Record name 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole

CAS RN

24113-74-4
Record name 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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